5-(Methoxycarbonylmethyl)-2-thiouridine is a modified nucleoside that plays a significant role in the function of transfer ribonucleic acids (tRNAs). This compound is known for its involvement in the wobble position of tRNA, influencing codon recognition and protein synthesis. It is classified as a purine nucleoside analog, which is integral to various biochemical processes.
5-(Methoxycarbonylmethyl)-2-thiouridine can be sourced from specific biological systems, particularly in thermophilic bacteria and eukaryotic organisms. It is classified under modified ribonucleosides, specifically within the category of thiouridines, which are characterized by the presence of sulfur in their structure. This classification is essential for understanding its biochemical roles and applications in molecular biology and genetics .
The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine involves several chemical reactions, primarily utilizing phosphoramidite chemistry. The process typically includes:
These steps are followed by deprotection to yield the final product, ensuring that all functional groups are correctly oriented for biological activity .
The molecular formula of 5-(Methoxycarbonylmethyl)-2-thiouridine is , with a molecular weight of approximately 304.33 g/mol. The structure features a uridine backbone modified at the C-5 position with a methoxycarbonylmethyl group and a thiol group at the C-2 position.
Key structural characteristics include:
5-(Methoxycarbonylmethyl)-2-thiouridine participates in various chemical reactions, primarily involving:
These reactions are critical for understanding how modifications to nucleosides can alter their roles in cellular processes.
The mechanism of action for 5-(Methoxycarbonylmethyl)-2-thiouridine involves its role as a wobble base in tRNA. By occupying the wobble position, it enhances the decoding efficiency during translation by allowing for non-standard pairing with codons. This modification helps maintain translational fidelity and prevents frame-shifting during protein synthesis.
The physical properties of 5-(Methoxycarbonylmethyl)-2-thiouridine include:
Chemical properties include:
5-(Methoxycarbonylmethyl)-2-thiouridine has several applications in scientific research:
The biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) initiates with the Elongator complex, a conserved six-subunit machinery (Elp1–Elp6) in eukaryotes. This complex installs the 5-methoxycarbonylmethyl (mcm⁵) group at the wobble uridine (U₃₄) of target tRNAs (tRNAᴳˡᵘ, tRNAᴳˡⁿ, tRNAᴸʸˢ). The Elongator operates via a conserved acetyltransferase mechanism centered on the Elp3 subunit, which utilizes acetyl-CoA to generate 5-carbamoylmethyl (ncm⁵) or 5-carboxymethyl (cm⁵) uridine intermediates as precursors to mcm⁵U [2]. Genetic ablation of any ELP gene in Saccharomyces cerevisiae abolishes mcm⁵U formation, leading to tRNA decoding deficiencies and pleiotropic phenotypes like impaired translational fidelity and killer toxin resistance [3]. Structural studies reveal that Elp1, Elp2, and Elp4–6 form a scaffold stabilizing Elp3’s catalytic domain, ensuring site-specific modification. The KTI11–KTI13 proteins further regulate Elongator activity, with Kti11 acting as an Fe-S cluster chaperone essential for Elp3’s function .
Table 1: Elongator Complex Subunits and Functions
Subunit | Function | Conservation | Phenotype of Deletion |
---|---|---|---|
Elp1 | Scaffold protein; recruits tRNAs | Eukaryotes | Loss of mcm⁵U/s²U; tRNA decoding defects |
Elp2 | Regulatory subunit; structural integrity | Eukaryotes | Impaired Elongator assembly |
Elp3 | Catalytic acetyltransferase; utilizes acetyl-CoA | Eukaryotes | Absence of cm⁵/ncm⁵U intermediates |
Elp4–6 | Subcomplex stabilizing Elp3 | Eukaryotes | Reduced Elongator activity |
The 2-thiolation of mcm⁵U to form mcm⁵s²U is mediated by the ubiquitin-related modifier URM1 pathway, a sulfur relay system conserved from yeast to humans. This pathway requires:
Table 2: Core Components of the URM1 Sulfur Relay System
Component | Function | Homologs | Direct tRNA Binder |
---|---|---|---|
Nfs1 (yeast) | Cysteine desulfurase; generates persulfide | NFS1 (human) | No |
Uba4 (yeast) | E1-like adenylase; activates URM1 | MOCS3 (human) | No |
URM1 | Sulfur carrier; forms thiocarboxylate | URM1 (human) | Indirect |
Ncs6/Ncs2 (yeast) | Heterodimeric thiolase; transfers S to tRNA | CTU1/CTU2 (human) | Yes |
The final step in mcm⁵s²U biosynthesis involves the methylation of cm⁵s²U to mcm⁵s²U, catalyzed by the Trm9–Trm112 methyltransferase complex. Trm9 (Trm141 in humans) partners with Trm112, a universal methyltransferase activator, to transfer a methyl group from S-adenosylmethionine (SAM) to the carboxyl group of cm⁵s²U₃₄. This complex exhibits substrate specificity for tRNAs bearing the cm⁵/s²U₃₄ intermediate, ensuring methylation occurs post-thiolation [1] [2]. Biochemical studies confirm that Trm112 stabilizes Trm9, enhancing its catalytic efficiency. Deletions of TRM9 in yeast result in accumulation of cm⁵s²U instead of mcm⁵s²U, impairing translational fidelity and stress response pathways [2] . Human homologs (Trm141 and Trm112) are implicated in neurodevelopment; mutations in TRM9L (human TRM141) correlate with familial dysautonomia, highlighting the modification’s role in neuronal protein synthesis [7].
Table 3: Trm9–Trm112 Complex Across Species
Organism | Trm9 Homolog | Trm112 Homolog | Substrate Specificity | Biological Impact |
---|---|---|---|---|
S. cerevisiae | Trm9 | Trm112 | cm⁵s²U₃₄ in tRNAᴳˡᵘ/ᴳˡⁿ/ᴸʸˢ | Translational fidelity; oxidative stress response |
Homo sapiens | Trm141 (Trm9L) | TRM112 | cm⁵s²U₃₄ | Neuronal development; linked to familial dysautonomia |
Schizosaccharomyces pombe | Trm9 | Trm112 | cm⁵s²U₃₄ | Suppression of translational frameshifting |
Synthesis and Regulatory Crosstalk
The biosynthesis of mcm⁵s²U is a sequential, interdependent process:
Table 4: Key tRNA Substrates Bearing mcm⁵s²U₃₄
tRNA Isoacceptor | Codons Recognized | Role in Translation |
---|---|---|
tRNAᴳˡᵘ(UUC) | GAA, GAG | Prevents misreading of glutamine/lysine codons |
tRNAᴳˡⁿ(UUG) | CAA, CAG | Restricts frameshifting |
tRNAᴸʸˢ(UUU) | AAA, AAG | Ensures accurate termination |
This integrated modification fine-tunes codon–anticodon interaction thermodynamics, optimizing translational efficiency for physiologically critical mRNAs [3] [7].
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